

Spectroscopic and Biological Profile of Benzamidoxime: A Technical Guide

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Compound of Interest

Compound Name: *Benzamidoxime*

Cat. No.: *B3150715*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **benzamidoxime**, a compound of interest in medicinal chemistry and drug development. Detailed experimental protocols for acquiring ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data are presented, alongside a summary of its known biological activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **benzamidoxime**, presented in a clear and concise format for easy reference and comparison.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **benzamidoxime** provides characteristic signals for the aromatic and functional group protons.

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Solvent
NH ₂	5.77	s (broad)	-	DMSO-d ₆
Aromatic (C ₆ H ₅)	7.32-7.37	m	-	DMSO-d ₆
Aromatic (C ₆ H ₅)	7.62-7.67	m	-	DMSO-d ₆
OH	9.59	s (broad)	-	DMSO-d ₆

s = singlet, m = multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the **benzamidoxime** molecule.[\[1\]](#)[\[2\]](#)

Carbon	Chemical Shift (δ) ppm	Solvent
Aromatic	125.5	CDCl ₃
Aromatic	128.2	CDCl ₃
Aromatic	129.7	CDCl ₃
Aromatic (quaternary)	133.5	CDCl ₃
C=N	150.2	CDCl ₃

Infrared (IR) Spectroscopy

The IR spectrum of **benzamidoxime** shows characteristic absorption bands corresponding to its functional groups.

Functional Group	**Wavenumber (cm ⁻¹) **	Intensity
O-H stretch	3609	Strong, sharp
N-H stretch	3400-3200	Strong, broad
C-H stretch (aromatic)	3006	Medium
C=N stretch	1605	Medium
C=C stretch (aromatic)	1509	Medium
C-N stretch	1300	Medium
C-O stretch	1259	Medium

Mass Spectrometry (MS)

The mass spectrum of **benzamidoxime** provides information about its molecular weight and fragmentation pattern.

Parameter	Value
Molecular Formula	C ₇ H ₈ N ₂ O
Molecular Weight	136.15 g/mol
Major Fragment Ions (m/z)	
136	[M] ⁺
119	[M-NH ₃] ⁺
105	[C ₆ H ₅ CO] ⁺
91	[C ₆ H ₅ N] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

This section details the methodologies for the synthesis of **benzamidoxime** and the acquisition of its spectroscopic data.

Synthesis of Benzamidoxime

Benzamidoxime can be synthesized from benzonitrile and hydroxylamine hydrochloride. The following is a representative procedure:

- In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium carbonate in water.
- Add benzonitrile and ethanol to the mixture.
- Heat the reaction mixture, for example, in an ultrasonic bath at a controlled temperature (e.g., 55 ± 5 °C) for a specified time (e.g., 20 minutes).
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude **benzamidoxime**.
- The product can be further purified by recrystallization.

^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **benzamidoxime** in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for analysis.
- ^1H NMR Parameters:
 - Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Parameters:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of **benzamidoxime** with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
- Data Processing: The obtained interferogram is Fourier transformed to produce the IR spectrum. The background spectrum of the KBr pellet or salt plate is subtracted.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

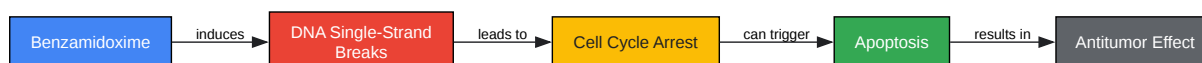
- Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like **benzamidoxime**.
- Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- Parameters (for EI):
 - Electron Energy: 70 eV.
 - Ion Source Temperature: 200-250 °C.
- Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured, and the fragmentation pattern is analyzed to elucidate the structure of the molecule.

Biological Significance and Pathways

Benzamidoxime exhibits several biological activities and is involved in metabolic pathways, which are crucial for understanding its pharmacological and toxicological profile.

Genotoxic and Antitumor Activity

Benzamidoxime has been shown to possess genotoxic and antitumor properties.^{[3][4][5][6]} It can induce DNA single-strand breaks and has demonstrated inhibitory effects on the growth of human leukemia cells.^{[3][4][5][6]}

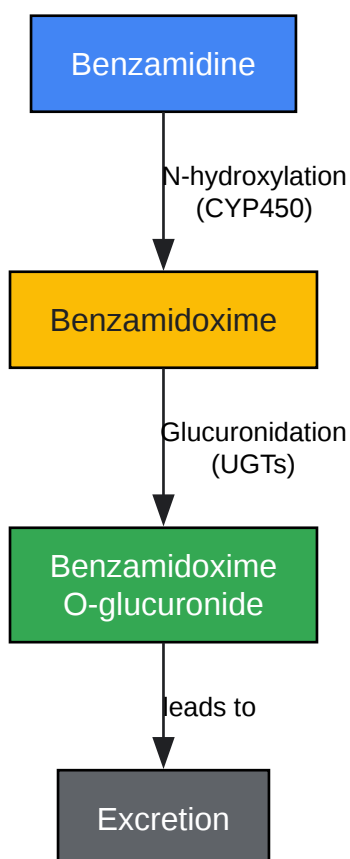


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Caption: Genotoxic and Antitumor Activity of **Benzamidoxime**.

Metabolic Pathways

Benzamidoxime is a metabolite of the drug benzamidine and undergoes further metabolism in the body.^[7] Understanding these pathways is essential for drug development, as they can influence the efficacy and safety of related compounds.

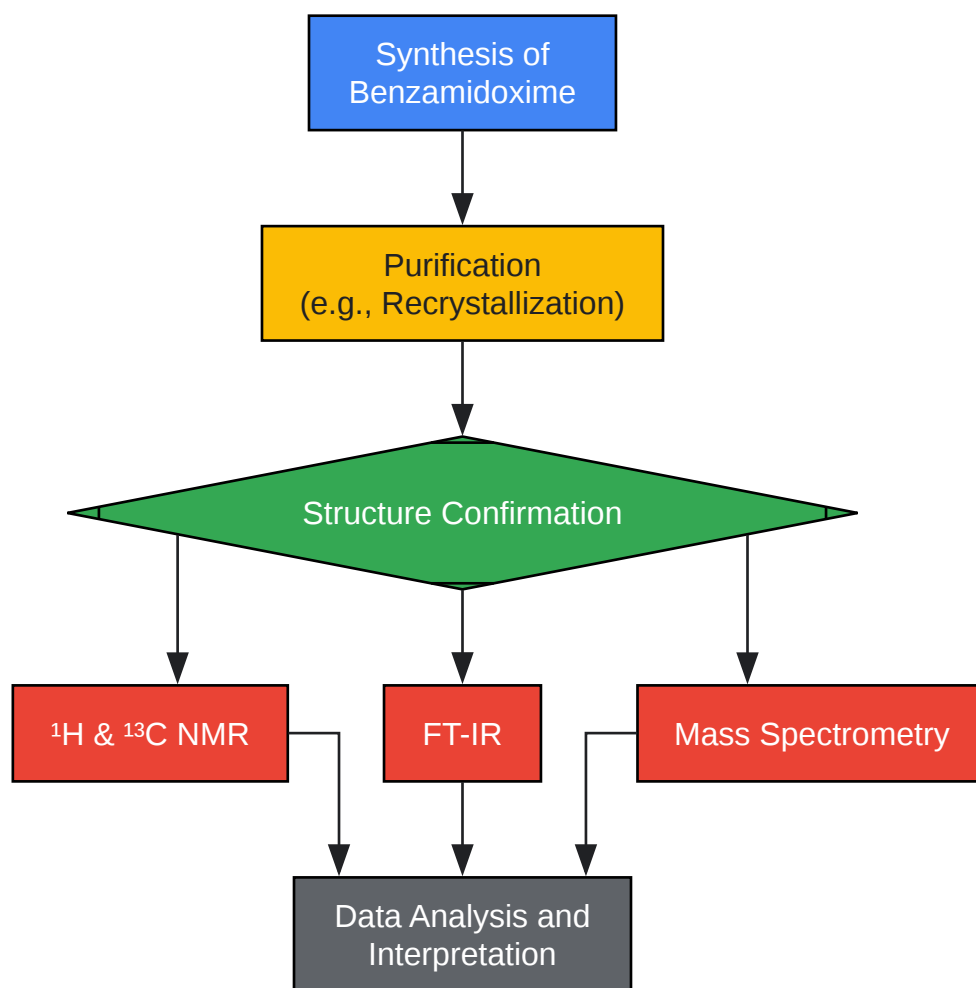


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Caption: Metabolic Pathway of Benzamidine to **Benzamidoxime**.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the comprehensive spectroscopic characterization of a synthesized compound like **benzamidoxime** is outlined below.



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